molecular formula C8H17ClN2O2 B3095340 trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride CAS No. 1262769-44-7

trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B3095340
CAS No.: 1262769-44-7
M. Wt: 208.68 g/mol
InChI Key: RCRSXWJNJVYRHE-WSZWBAFRSA-N
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Description

Chemical Structure: trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride (C₈H₁₈Cl₂N₂O₂) is a bicyclic amine derivative featuring a pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 4-position with a morpholinyl moiety. The dihydrochloride salt enhances its aqueous solubility, making it suitable for biochemical and pharmacological studies .

However, commercial availability issues (discontinued status, as per CymitQuimica) may limit its current use .

Properties

CAS No.

1262769-44-7

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;/h7-9,11H,1-6H2;1H/t7-,8-;/m0./s1

InChI Key

RCRSXWJNJVYRHE-WSZWBAFRSA-N

SMILES

C1COCCN1C2CNCC2O.Cl.Cl

Isomeric SMILES

C1COCCN1[C@H]2CNC[C@@H]2O.Cl

Canonical SMILES

C1COCCN1C2CNCC2O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, in an aqueous or alcoholic solution. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or aminated products .

Scientific Research Applications

Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties
This compound C₈H₁₈Cl₂N₂O₂ 4-Morpholinyl, 3-OH 245.15 g/mol High solubility (dihydrochloride salt)
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid HCl C₁₁H₁₃Cl₂NO₂ 2-Chlorophenyl, 3-COOH 262.13 g/mol Increased acidity, lower logP
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid HCl C₁₂H₁₆ClNO₃ 4-Methoxyphenyl, 3-COOH 273.72 g/mol Enhanced lipophilicity (methoxy group)
(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine HCl C₁₁H₁₆Cl₂N₂ 4-Chlorobenzyl, pyrrolidine-3-NH₂ 263.17 g/mol Basic amine, potential for H-bonding
rac-(3R,4S)-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic Acid HCl C₁₁H₁₄ClNO₃ 4-Hydroxyphenyl, 3-COOH 259.69 g/mol High polarity (phenolic OH, COOH)

Key Observations :

  • Morpholinyl vs. Aromatic Substitutions : The morpholinyl group in the target compound provides a balance of hydrophilicity and hydrogen-bonding capacity, unlike chlorophenyl or methoxyphenyl groups, which increase lipophilicity .
  • Functional Groups: The 3-OH group in the target compound contrasts with carboxylic acid (e.g., C₁₁H₁₃Cl₂NO₂) or ester (e.g., methyl ester in ) derivatives, affecting solubility and reactivity .

Pharmacological and Biochemical Relevance

  • Kinase Inhibition Potential: Morpholinyl groups are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). While direct evidence is lacking for the target compound, analogs like U0126 () and Rho-kinase inhibitors () highlight the therapeutic relevance of such structures .
  • GPCR Modulation : The pyrrolidine scaffold is prevalent in GPCR-targeted drugs. The 4-chlorobenzyl substituent in C₁₁H₁₆Cl₂N₂ () may enhance receptor binding affinity compared to the morpholinyl group .

ADMET Considerations

  • Solubility: The dihydrochloride salt form of the target compound improves water solubility, advantageous for in vitro assays. In contrast, carboxylic acid derivatives (e.g., C₁₁H₁₃Cl₂NO₂) may exhibit pH-dependent solubility .
  • Metabolism : Esters (e.g., methyl ester in ) are prone to hydrolysis, whereas morpholinyl and hydroxyl groups may undergo phase II conjugation, affecting metabolic stability .

Biological Activity

trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a morpholine substituent, which enhances its interaction with biological targets. Its structural formula can be represented as follows:

C9H16Cl2N2O\text{C}_9\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound has shown to bind to enantioselective proteins, influencing various biological pathways. Its mechanism may involve:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth, potentially disrupting cell wall synthesis or function.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Biological Activity Overview

Activity Effect Study Reference
AntimicrobialInhibits growth of various bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotentially inhibits specific enzymes

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Effects :
    In vitro studies on human cancer cell lines (HeLa, HepG2, A549) revealed that the compound significantly reduced cell viability and induced apoptosis. The cytotoxic effects were linked to the activation of caspase pathways, indicating a potential for development as an anticancer agent .
  • Enzyme Inhibition :
    Research focused on the inhibition of metabotropic glutamate receptor 4 (mGluR4) showed that derivatives of the compound could modulate receptor activity, suggesting implications for treating neurodegenerative diseases like Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the morpholine and pyrrolidine rings can enhance selectivity and potency against specific biological targets. For instance, substituents that increase hydrophilicity may improve solubility and bioavailability.

Q & A

Basic: What are the critical analytical techniques for confirming the structural integrity of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the morpholinyl and pyrrolidinol moieties, coupled with mass spectrometry (MS) to validate molecular weight (e.g., 203.1 g/mol for the free base; dihydrochloride increases mass due to HCl addition) . X-ray crystallography (as in ) resolves stereochemistry, critical for distinguishing trans vs. cis configurations. Purity (>95%) should be confirmed via HPLC with UV detection, referencing salt forms (e.g., 2HCl) and retention times .

Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride salt enhances aqueous solubility and stability by protonating tertiary amines in the morpholinyl and pyrrolidinol groups, improving bioavailability for in vitro assays. This is critical for dissolution in polar solvents (e.g., water or DMSO) during biological testing . Stability studies under varying pH and temperature conditions should be conducted to assess degradation pathways (e.g., hydrolysis of the morpholine ring).

Advanced: What synthetic strategies optimize yield and purity for this compound?

Synthesis typically involves reductive amination or ring-opening reactions of morpholine derivatives with pyrrolidine precursors. Key steps include:

  • Purification : Use ion-exchange chromatography to isolate the dihydrochloride salt .
  • Reaction optimization : Adjust stoichiometry of HCl during salt formation to avoid over-protonation, which can lead to byproducts .
  • Yield improvement : Catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) ensures complete reduction of intermediates .

Advanced: How can researchers resolve contradictions in reported biological activities of morpholinyl-pyrrolidine derivatives?

Discrepancies in biological data (e.g., receptor binding vs. no activity) may arise from stereochemical impurities or salt form variability . To address this:

  • Replicate assays : Use standardized conditions (e.g., fixed pH and salt concentration) .
  • Structural analogs : Compare activity of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride with derivatives like (±)-trans-4-(3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride () to identify pharmacophore requirements.
  • Molecular docking : Validate target interactions using computational models to explain divergent results .

Basic: What are the primary applications of this compound in medicinal chemistry research?

As a pharmacophore scaffold , it serves as a precursor for:

  • Neuropharmacology agents : The morpholine ring mimics neurotransmitters, enabling modulation of CNS targets (e.g., dopamine receptors) .
  • Enzyme inhibitors : The pyrrolidine moiety can block active sites (e.g., proteases or kinases) .
  • Prodrug development : Hydrochloride salts improve absorption for in vivo testing .

Advanced: What methodological challenges arise in studying the compound’s reactivity in aqueous environments?

Key challenges include:

  • Hydrolysis susceptibility : The morpholine ring may undergo ring-opening under acidic or alkaline conditions. Monitor via kinetic studies (pH-rate profiling) .
  • Oxidative degradation : Use LC-MS to identify degradation products (e.g., N-oxides) under accelerated stability testing (40°C/75% RH) .
  • Co-solvent selection : Balance solubility and stability by testing mixtures (e.g., water:ethanol) to prevent precipitation during long-term storage.

Basic: How should researchers handle discrepancies in reported CAS numbers or molecular formulas?

Cross-reference authoritative databases (PubChem, CAS Common Chemistry) to verify identifiers (e.g., CAS 1421254-91-2 for the dihydrochloride salt) . Discrepancies may arise from salt form variations (e.g., free base vs. hydrochloride) or stereochemical descriptors. Confirm via IUPAC nomenclature and batch-specific certificates of analysis .

Advanced: What strategies validate the compound’s role in modulating intracellular signaling pathways?

  • Kinase profiling : Use in vitro kinase assays (e.g., ADP-Glo™) to screen against panels (e.g., PI3K/mTOR) .
  • Cellular uptake studies : Employ fluorescent analogs or radiolabeled versions (³H or ¹⁴C) to quantify intracellular accumulation .
  • Transcriptomics : RNA-seq or qPCR can identify downstream gene expression changes post-treatment .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of HCl vapors during weighing .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational chemistry aid in predicting the compound’s ADMET properties?

  • QSAR models : Predict logP (-0.24) and solubility using software like Schrödinger’s QikProp .
  • Metabolism prediction : Simulate hepatic clearance via cytochrome P450 isoforms (e.g., CYP3A4) using in silico tools (e.g., StarDrop) .
  • Toxicity screening : Apply Derek Nexus to flag potential mutagenicity or hERG channel inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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